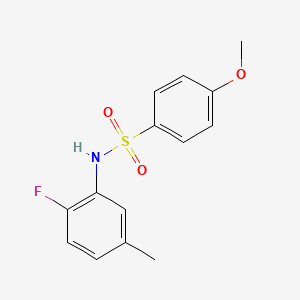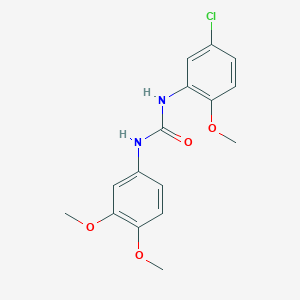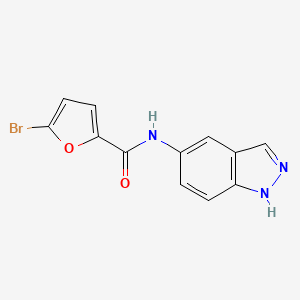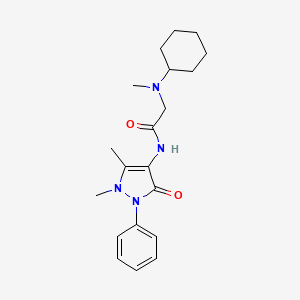![molecular formula C17H15ClN4S B4422721 4-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4422721.png)
4-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Overview
Description
4-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is a member of the triazole family and has a unique structure that makes it a promising candidate for various therapeutic interventions.
Mechanism of Action
The mechanism of action of 4-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of specific enzymes that are essential for the survival of microorganisms and cancer cells. This compound has also been shown to modulate specific signaling pathways that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy. Additionally, this compound has been shown to modulate specific signaling pathways that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its potent activity against microorganisms and cancer cells. This compound has also been shown to have a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 4-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify specific targets for its therapeutic effects. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various disease models.
Scientific Research Applications
4-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit potent antifungal and antibacterial activity. It has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[5-[(2-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-2-11-22-16(13-7-9-19-10-8-13)20-21-17(22)23-12-14-5-3-4-6-15(14)18/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFODMVOVGUEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-{[1-(phenylsulfonyl)-1H-pyrrol-2-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4422655.png)
![methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4422663.png)
![4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4422666.png)
![ethyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4422672.png)

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4422675.png)

![N-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4422683.png)
![N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide](/img/structure/B4422692.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4422697.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422715.png)